![molecular formula C11H8BrClN2O2 B2983526 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1245087-32-4](/img/structure/B2983526.png)
4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
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Description
4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (4-Br-3-CP-1-Me-1H-pyrazole-5-COOH) is a novel compound that has been studied for its potential applications in various scientific fields. Its unique structure and properties have made it an attractive target for researchers. This compound has been used in a variety of research studies, including synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural determination of pyrazole derivatives, including those similar to 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, have been a subject of scientific research. These compounds are synthesized through regiospecific methods, and their structural elucidation often requires advanced techniques such as single-crystal X-ray analysis. For example, the synthesis of related compounds has demonstrated the importance of spectroscopic techniques and X-ray crystallography in confirming the structure of regioisomers, highlighting the intricate nature of pyrazole chemistry (Isuru R. Kumarasinghe et al., 2009).
Catalytic Approaches and Nonlinear Optical Properties
Research into functionalized thiophene-based pyrazole amides has revealed various synthetic methodologies, yielding compounds with significant yields. These compounds have been analyzed for their structural features using computational applications, and their nonlinear optical (NLO) properties have been assessed. The study found that certain derivatives exhibit superior NLO responses, indicating potential applications in optical technologies (Iram Kanwal et al., 2022).
Crystal Structure Determination
The detailed crystal structure analysis of N-substituted pyrazolines, including compounds with halogen substituents, provides insights into the conformational preferences and molecular packing in the solid state. Such studies are crucial for understanding the physical properties and reactivity of these compounds (Wan-Sin Loh et al., 2013).
Nonlinear Optical Materials
Investigations into N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have demonstrated their potential as nonlinear optical materials. These compounds have been characterized spectroscopically, and their optical nonlinearity has been studied using laser pulses, identifying specific derivatives as candidates for optical limiting applications (B. Chandrakantha et al., 2013).
Electrosynthesis of Halogenated Derivatives
The electrosynthesis of 4-chloropyrazolecarboxylic acids showcases an efficient method for introducing halogen substituents into pyrazole derivatives. The process's efficiency varies with the structure of the initial compounds, indicating the influence of substituent effects on the electrosynthetic outcomes (B. V. Lyalin et al., 2009).
properties
IUPAC Name |
4-bromo-5-(4-chlorophenyl)-2-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O2/c1-15-10(11(16)17)8(12)9(14-15)6-2-4-7(13)5-3-6/h2-5H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZGBHZJSUYTIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=C(C=C2)Cl)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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